molecular formula C5H5Na B1585083 Sodium cyclopentadienide CAS No. 4984-82-1

Sodium cyclopentadienide

Cat. No.: B1585083
CAS No.: 4984-82-1
M. Wt: 88.08 g/mol
InChI Key: OHUVHDUNQKJDKW-UHFFFAOYSA-N
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Description

Sodium cyclopentadienide is an organosodium compound with the chemical formula C₅H₅Na. It is a colorless solid, although samples often appear pink due to traces of oxidized impurities. This compound is widely used in organometallic chemistry as a reagent for the preparation of metallocenes and other cyclopentadienyl derivatives .

Scientific Research Applications

Sodium cyclopentadienide has several scientific research applications:

Safety and Hazards

Sodium cyclopentadienide is highly flammable . It releases flammable gas when in contact with water . It causes severe skin burns and eye damage . It is suspected of causing cancer and may cause respiratory irritation .

Future Directions

Sodium cyclopentadienide has been studied as a new type of electrolyte for sodium batteries . The use of this compound dissolved in tetrahydrofuran as the electrolyte reveals an improved reversibility of sodium dissolution and electrodeposition . This suggests that this compound could be further studied for its potential applications in energy storage .

Chemical Reactions Analysis

Types of Reactions: Sodium cyclopentadienide undergoes various types of reactions, including:

    Substitution Reactions: It reacts with metal halides to form metallocenes. For example: [ 2 \text{NaC}_5\text{H}_5 + \text{FeCl}_2 \rightarrow \text{Fe}(\text{C}_5\text{H}_5)_2 + 2 \text{NaCl} ] [ \text{ZrCl}_4(\text{THF})_2 + 2 \text{NaC}_5\text{H}_5 \rightarrow (\text{C}_5\text{H}_5)_2\text{ZrCl}_2 + 2 \text{NaCl} + 2 \text{THF} ]

    Formation of Substituted Cyclopentadienyl Derivatives: It reacts with esters and formyl derivatives to form substituted cyclopentadienyl compounds.

Common Reagents and Conditions:

    Reagents: Metal halides, esters, formyl derivatives.

    Conditions: Reactions are typically carried out in tetrahydrofuran or other donor solvents.

Major Products:

Mechanism of Action

The mechanism by which sodium cyclopentadienide exerts its effects involves the formation of cyclopentadienyl anions. These anions can coordinate with metal centers to form metallocenes and other organometallic complexes. The nature of this compound depends strongly on its medium, and it is often represented as a salt Na⁺ C₅H⁻₅ in synthetic planning .

Comparison with Similar Compounds

  • Potassium cyclopentadienide (C₅H₅K)
  • Lithium cyclopentadienide (C₅H₅Li)
  • Tetrabutylammonium cyclopentadienide (Bu₄N⁺ C₅H₅⁻)

Comparison:

This compound is unique due to its specific reactivity and the nature of its sodium cation, which influences its solubility and reactivity in various solvents.

Properties

IUPAC Name

sodium;cyclopenta-1,3-diene
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InChI

InChI=1S/C5H5.Na/c1-2-4-5-3-1;/h1-5H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUVHDUNQKJDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063665
Record name Sodium, 2,4-cyclopentadien-1-yl-
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Molecular Weight

88.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Sodium, 2,4-cyclopentadienide
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CAS No.

4984-82-1
Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Sodium, 2,4-cyclopentadien-1-yl-
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Record name Cyclopenta-2,4-dien-1-ylsodium
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Synthesis routes and methods

Procedure details

Sodium cyclopentadienide is prepared by using 30 g of fine sodium beads (a two fold excess) and 50 ml of monomeric cyclopentadiene in 500 ml of tetrahydrofuran (THF). This solution is then transferred to another vessel (away from excess sodium) and stirred while adding 60 ml of isopropyl bromide from a dropping funnel. After completion the NaBr is allowed to settle. The slightly yellow solution containing isopropylcyclopentadiene is then transferred to a still pot for the separation of THF by fractional distillation. Pure isopropylcyclopentadiene thus produced is mixed with prepurified argon and passed downwardly through a vertical quartz tube 1/2 in o.d. which is heated electrically to 500°-600° C. by an electrical resistance heater in a tube furnace mounted vertically. Strontium metal chips are supported in the quartz tube by a platinum foil with many holes on it at a tube constriction. The product, which flows down the tube walls as a viscous liquid, is collected in a three-necked flask connected to the bottom end of the tube.
Quantity
30 g
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Reaction Step One
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50 mL
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60 mL
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500 mL
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Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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